Cas no 1354749-78-2 (6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine)
![6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1354749-78-2x500.png)
6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine 化学的及び物理的性質
名前と識別子
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- 6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine
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- インチ: 1S/C12H5Cl3N2O/c13-6-1-2-9(15)8(3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H
- InChIKey: ISDFSRNXUYQTPY-UHFFFAOYSA-N
- ほほえんだ: C12OC(C3=CC(Cl)=CC=C3Cl)=NC1=CC(Cl)=CN=2
6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499625-1g |
6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine |
1354749-78-2 | 97% | 1g |
$*** | 2023-03-30 |
6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridineに関する追加情報
Comprehensive Analysis of 6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine (CAS No. 1354749-78-2)
The compound 6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine (CAS No. 1354749-78-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This article delves into its chemical properties, synthesis pathways, and emerging uses, while addressing common queries from researchers and industry professionals.
Chemically, this compound belongs to the oxazolopyridine family, characterized by a fused oxazole and pyridine ring system. The presence of multiple chloro substituents enhances its reactivity, making it a valuable intermediate in medicinal chemistry. Recent studies highlight its role in modulating biological targets, particularly in the development of kinase inhibitors—a hot topic in cancer drug discovery and anti-inflammatory therapies.
Synthesis of 6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine typically involves cyclization reactions under controlled conditions. A common approach utilizes 2-amino-5-chloropyridine derivatives as starting materials, followed by halogenation and ring closure. Researchers often optimize these methods for scalability, aligning with the growing demand for green chemistry and cost-effective synthesis—trends frequently searched in academic and industrial forums.
Applications of this compound extend beyond pharmaceuticals. Its structural motif is explored in material science, particularly in designing organic semiconductors and light-emitting diodes (OLEDs). These innovations respond to the global push for sustainable electronics, a subject dominating tech-related searches. Additionally, its agrochemical potential as a pesticide intermediate aligns with the rising interest in crop protection solutions amid climate change challenges.
Quality control and analytical characterization are critical for CAS No. 1354749-78-2. Techniques like HPLC, NMR, and mass spectrometry ensure purity and batch consistency—key concerns for buyers sourcing the compound. Discussions on platforms like ResearchGate often emphasize the importance of supplier reliability and certification standards, reflecting user priorities in procurement.
In conclusion, 6-Chloro-2-(2,5-dichloro-phenyl)-oxazolo[5,4-b]pyridine exemplifies the intersection of chemistry and cutting-edge applications. Its versatility addresses pressing needs in drug development, advanced materials, and agriculture, making it a compound of enduring relevance. Future research may unlock further functionalities, solidifying its position in scientific innovation.
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